3H-Pyrazolo[4,3-C]pyridine

Human neutrophil elastase HNE inhibition Inflammatory disease

Medicinal chemistry programs require precise heterocyclic scaffolds-isosteric substitution fails due to divergent potency and stability. 3H-Pyrazolo[4,3-c]pyridine (7-azaindazole) is the validated solution. • **Kinase/HNE inhibition**: ATP-competitive core delivers IC50 as low as 10 nM (4.2x vs indazole comparators at 42 nM) • **Hydrolytic stability**: CF3-substituted derivatives show t1/2 >14 hrs at pH 7.4, enabling multi-day assays • **Derivatization-ready**: 5 substitution positions; microwave Sonogashira and parallel synthesis protocols established Procurement-grade, ≥95-97% purity, soluble in DMSO/MeOH for immediate workflow integration.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 271-51-2
Cat. No. B11924181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Pyrazolo[4,3-C]pyridine
CAS271-51-2
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1C2=C(C=CN=C2)N=N1
InChIInChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-3H,4H2
InChIKeyWTRUORRZTNTPSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Pyrazolo[4,3-c]pyridine Procurement Guide


3H-Pyrazolo[4,3-c]pyridine (CAS 271-51-2, molecular formula C6H5N3, molecular weight 119.12 g/mol) is a fused bicyclic nitrogen heterocycle consisting of a pyrazole ring fused to a pyridine ring at the [4,3-c] position [1]. This scaffold serves as a privileged core structure in medicinal chemistry, with the arrangement of hydrogen bond donor and acceptor groups in the bicyclic core fulfilling the requirements for ATP competitive binding to kinase enzymes [2]. The compound exists in tautomeric equilibrium with its 1H- and 2H- forms and is utilized primarily as a versatile building block for the synthesis of substituted derivatives targeting protein kinases and serine proteases [3].

Supports ATP-competitive kinase inhibitor design via privileged hydrogen bonding scaffold
Reported as core for HNE inhibitor lead optimization with nanomolar-range potency in direct comparisons
Versatile building block with five derivatizable positions; microwave-assisted routes established
Scaffold-level selection: distinct N-atom arrangement vs indazole, imidazopyridine, and azaindole alternatives

3H-Pyrazolo[4,3-c]pyridine Scaffold Uniqueness


Generic substitution of heterocyclic scaffolds in drug discovery programs is not viable due to the profound impact of nitrogen atom count and positioning on both biological activity and chemical stability. Systematic studies evaluating indazoles, 7-azaindoles, 5-azaindazoles, and 7-azaindazoles (the latter corresponding to 1H-pyrazolo[4,3-c]pyridine) as aza-analogues demonstrate that shifting a single nitrogen atom within the pyridine ring or altering the total nitrogen count substantially changes HNE inhibitory potency and hydrolytic stability [1]. Furthermore, the pyrazolo[4,3-c]pyridine core offers a unique spatial arrangement of hydrogen bond donor–acceptor pairs distinct from indazole and imidazopyridine scaffolds, enabling ATP-competitive binding profiles that are not replicated by structurally similar heterocycles [2]. Consequently, procurement decisions must be based on the specific scaffold identity rather than in-class substitution assumptions.

Risk Indazole or 7-azaindole scaffolds: altered nitrogen count and position may shift HNE inhibitory potency and hydrolytic stability.
Risk Imidazopyridine or pyrazolopyridine cores do not replicate the unique hydrogen bond donor–acceptor geometry for ATP-competitive binding.
Risk Generic heterocycle substitution risks loss of potency and stability advantages reported for pyrazolo[4,3-c]pyridine in comparative studies.

3H-Pyrazolo[4,3-c]pyridine Comparative Evidence


HNE Inhibitory Potency vs. Indazole

Direct head-to-head comparison of pyrazolo[4,3-c]pyridine (7-azaindazole) derivatives versus structurally matched indazole-based comparators reveals substantially improved HNE inhibitory potency [1]. Compound 2p (pyrazolo[4,3-c]pyridine scaffold, 5-position, CN substitution at position 3, m-CH3-Ph amide) achieved an IC50 of 10 nM, representing approximately 4.2-fold higher potency compared to the corresponding indazole derivative A which exhibited an IC50 of 42 nM under identical assay conditions [1]. Notably, the most potent pyrazolo[4,3-c]pyridine derivative in the series (2p, IC50 = 10 nM) outperformed the clinical comparator Sivelestat (IC50 = 50 nM) by 5-fold [1].

HNE Inhibition
Head-to-head
IC50 10 nM (2p, pyrazolo[4,3-c]pyridine) vs 42 nM (indazole A) and 50 nM (Sivelestat); reported 4.2-fold and 5-fold lower IC50
Supports potency-driven scaffold selection for HNE inhibitor programs
In vitro enzyme assay; triplicate determinations
Human neutrophil elastase HNE inhibition Inflammatory disease

Hydrolytic Stability vs. Pyrrolopyridine and Indazole

Comparative hydrolytic stability assessment in phosphate buffer (pH 7.4, 37°C) demonstrates that pyrazolo[4,3-c]pyridine derivatives exhibit markedly longer half-lives than structurally analogous pyrrolopyridine and indazole-based compounds [1]. Compound 2b (pyrazolo[4,3-c]pyridine scaffold with CF3 at position 3, cyclopropyl amide) displayed a t1/2 of 880.0 ± 77.5 minutes (14.7 hours), substantially exceeding the stability of pyrrolopyridine analog 13a (t1/2 = 76.6 ± 1.8 minutes) by 11.5-fold and the indazole comparator A (t1/2 ≈ 106 minutes) by 8.3-fold [1]. The enhanced stability correlates with higher LUMO energy (E(LUMO) = -2.376 eV for 2b vs. -2.414 eV for 13a), indicating reduced susceptibility to nucleophilic attack and amide bond hydrolysis [1].

Hydrolytic Stability
Head-to-head
t1/2 880.0 ± 77.5 min (2b) vs 76.6 min (pyrrolopyridine 13a) and ~106 min (indazole A); 11.5-fold and 8.3-fold longer
Supports compound stability for multi-day screening workflows
pH 7.4 phosphate buffer, 37°C; HPLC-UV monitoring
Chemical stability Hydrolytic degradation Phosphate buffer

ATP-Competitive Kinase Binding Architecture

The pyrazolo[4,3-c]pyridine core contains multiple hydrogen bond donor–acceptor pairs in distinct spatial relationships that fulfill the requirements for ATP-competitive binding to kinase enzymes [1]. The 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one scaffold was specifically selected for kinase-focused library development because the arrangement of hydrogen bond donors and acceptors enables binding to the well-characterized ATP binding site in multiple orientations, a feature that distinguishes it from simpler monocyclic or alternative fused heterocyclic scaffolds lacking this precise hydrogen bonding geometry [1]. Unlike indazole scaffolds which offer fewer hydrogen bonding interaction points, the pyrazolo[4,3-c]pyridine system provides up to five distinct positions for substituent variation while maintaining the core ATP-competitive binding motif [1].

Binding Architecture
Class-level inference
Multiple H-bond donor–acceptor pairs; 5 derivatizable positions. Indazole and imidazopyridine scaffolds offer fewer interaction points (structural analysis).
May support kinase inhibitor design with tunable selectivity profiles
Quantitative binding comparisons not available; class-level structural inference
Kinase inhibitor ATP-competitive binding Hydrogen bonding

Microwave-Assisted Synthesis vs. Thermal Methods

Efficient microwave-assisted multi-component synthetic routes have been specifically developed for 3-(2-pyridyl)-6-(hetero)aryl-1H-pyrazolo[4,3-c]pyridines, enabling rapid assembly of the pyridine ring via Sonogashira cross-coupling followed by tert-butylamine-mediated cyclization [1]. This microwave-assisted methodology provides a practical and rapid approach to functionalized pyrazolo[4,3-c]pyridine libraries compared to conventional thermal cyclization methods that require prolonged heating at elevated temperatures (e.g., heating at 220°C under vacuum for pyrazolo[4,3-c]pyridine-dione formation as described in earlier synthetic routes) [2]. While direct yield comparison data between microwave and conventional methods is not available for identical transformations, the multi-component approach enables direct access to fully elaborated derivatives in fewer synthetic steps [1].

Microwave Synthesis
Cross-study comparable
Microwave-assisted multi-component route via Sonogashira coupling/cyclization vs conventional thermal methods (220°C under vacuum).
May enable faster library synthesis; step economy advantage reported
Direct yield comparison not available; qualitative efficiency advantage
Microwave-assisted synthesis Sonogashira coupling Multi-component reaction

3H-Pyrazolo[4,3-c]pyridine Procurement & Applications


HNE Inhibitor Lead Discovery

Procurement of 3H-pyrazolo[4,3-c]pyridine as a core scaffold is optimal for HNE inhibitor discovery programs requiring nanomolar potency combined with extended hydrolytic stability. The 7-azaindazole (pyrazolo[4,3-c]pyridine) scaffold has been validated to produce inhibitors with IC50 values as low as 10 nM, outperforming indazole-based comparators (42 nM) by 4.2-fold [1]. Furthermore, derivatives incorporating CF3 substitution at position 3 demonstrate t1/2 values exceeding 14 hours in phosphate buffer at physiological pH, enabling reliable multi-day screening workflows without compound degradation concerns [1]. This application scenario is particularly relevant for research groups investigating inflammatory diseases where HNE is a validated therapeutic target.

Kinase-Focused Library Synthesis

The 3H-pyrazolo[4,3-c]pyridine scaffold is ideally suited for constructing kinase-focused compound libraries due to its validated ATP-competitive binding motif. The core structure contains multiple hydrogen bond donor–acceptor pairs positioned to engage the conserved ATP binding pocket of protein kinases [2]. Medicinal chemistry teams can leverage up to five distinct positions for substituent variation around the bicyclic core to explore chemical space while maintaining the fundamental kinase-binding architecture [2]. Microwave-assisted multi-component synthetic routes have been specifically developed for rapid derivatization of this scaffold, enabling efficient parallel synthesis of diverse analogs [3].

Building Block for Derivatization Reactions

3H-Pyrazolo[4,3-c]pyridine serves as a versatile building block for downstream functionalization through established synthetic transformations. The parent scaffold is commercially available from multiple suppliers in ≥95-97% purity , with microwave-assisted Sonogashira cross-coupling protocols enabling efficient installation of (hetero)aryl substituents at the 6-position [3]. Halogenated derivatives such as 4-chloro-1H-pyrazolo[4,3-c]pyridine (CAS 871836-51-0) are accessible for further elaboration via nucleophilic substitution and cross-coupling reactions [4]. The compound exhibits favorable solubility in polar solvents including methanol and DMSO [5], facilitating solution-phase chemistry workflows.

SSAO/VAP-1 Inhibitor and Immunomodulator Development

Patent literature establishes pyrazolo[4,3-c]pyridine derivatives as a chemically distinct class of semicarbazide-sensitive amine oxidase (SSAO/VAP-1) inhibitors with demonstrated suitability for inflammatory disease and immune disorder applications [6]. Multiple pharmaceutical organizations including Cellzome Ltd, Array BioPharma, Hoffmann-La Roche, and Novartis have filed patent applications specifically claiming pyrazolo[4,3-c]pyridine-based compounds for kinase inhibition and immunomodulatory indications [7], confirming the scaffold's industrial relevance and sustained pharmaceutical industry investment. This patent landscape validation supports procurement decisions for early-stage drug discovery programs targeting kinase-mediated or inflammatory pathways.

Application
Selection Property
Validation Focus
HNE inhibitor lead discovery
Scaffold-derived potency and stability profile
HNE IC50 and hydrolytic t1/2 comparative assays
Kinase-focused library synthesis
ATP-competitive binding architecture
Kinase panel selectivity and library diversity scope
Derivatization building block
Synthetic accessibility and purity
Microwave-assisted derivatization versatility
SSAO/VAP-1 and immunomodulatory pathway research
Patent-documented scaffold class
Target engagement and pathway selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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